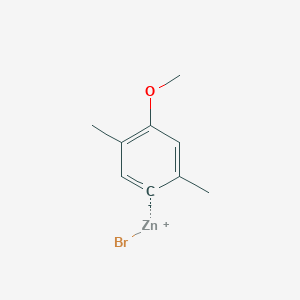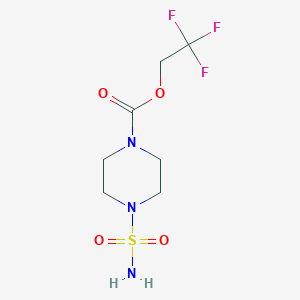
1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol is an organic compound with a unique structure that includes a fluoro-substituted phenyl ring, a methyl group, and a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol typically involves the use of organometallic reagents and coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-one, while reduction of the alkyne group can produce 1-(4-Fluoro-phenyl)-4-methyl-pent-1-ene.
Scientific Research Applications
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to its target, while the alkyne and hydroxyl groups can participate in specific interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-phenyl)-3-phenyl-propenone: This compound has a similar fluoro-substituted phenyl ring but differs in the presence of a propenone group instead of a pentynol chain.
4-Fluorophenylacetylene: This compound shares the fluoro-substituted phenyl ring but has an ethynyl group instead of a pentynol chain.
Uniqueness
1-(4-Fluoro-phenyl)-4-methyl-pent-1-yn-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the alkyne and hydroxyl groups allows for versatile reactivity, while the fluoro-substituted phenyl ring enhances its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C12H13FO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,12,14H,1-2H3 |
InChI Key |
GKCQBNOFJRFDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)






![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)



![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
